Minodronic Acid-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Minodronic Acid-d4 is a bisphosphonate drug that is used for the treatment of osteoporosis. It is a deuterated version of minodronic acid, which is a potent inhibitor of bone resorption. This compound is synthesized using a specific chemical method and has been extensively studied for its scientific research applications.

Wissenschaftliche Forschungsanwendungen

Minodronic Acid in Osteoporosis Treatment

Minodronic Acid, a bisphosphonate, has been developed and approved for osteoporosis treatment in Japan. It exhibits a significantly high efficacy in inhibiting bone resorption, being 1000 times more effective than Etidronic Acid and 10–100 times more than Alendronic Acid. Clinical trials have demonstrated its effectiveness in increasing bone density and reducing the incidence of fractures in postmenopausal women with osteoporosis. A once-monthly formulation has been developed to improve patient compliance, with comparable efficacy and side-effect profiles to the daily regimen. However, the potential for severe side effects like osteonecrosis of the jaw or atypical femoral fractures requires further investigation (Tanishima & Morio, 2013).

Analytical and Environmental Research on Similar Compounds

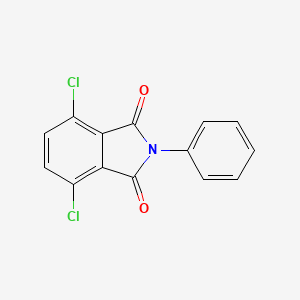

While specific applications of Minodronic Acid-d4 in scientific research were not identified, the analytical and environmental research on related compounds, such as 2,4-Dichlorophenoxyacetic Acid (2,4-D), provides a glimpse into potential research applications for similar substances. For instance, studies on the toxicology and mutagenicity of 2,4-D have advanced, emphasizing the need for rapid, selective, and accurate detection and quantification methods, including biosensors, for both safety and quality assessments in various fields (Zuanazzi, Ghisi, & Oliveira, 2020).

Wirkmechanismus

Target of Action

Minodronic Acid-d4, also known as Minodronate, primarily targets Farnesyl Pyrophosphate Synthase (FPPS) . FPPS is a key enzyme in the mevalonic acid metabolic pathway of osteoclasts . In addition to FPPS, this compound also antagonizes Purinergic P2X2/3 receptors , which are involved in pain .

Mode of Action

This compound inhibits the activity of FPPS, thereby suppressing bone resorption . The inhibition of FPPS leads to the induction of apoptosis in osteoclasts . As an antagonist of Purinergic P2X2/3 receptors, this compound may contribute to the analgesic effect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonic acid metabolic pathway in osteoclasts . By inhibiting FPPS, a key enzyme in this pathway, this compound disrupts the function of osteoclasts, leading to a decrease in bone resorption .

Pharmacokinetics

It is known that bisphosphonates, the class of drugs to which this compound belongs, are taken into the bone where they bind to hydroxyapatite

Result of Action

The primary result of this compound’s action is the suppression of bone resorption . This is achieved through the induction of apoptosis in osteoclasts . Additionally, this compound’s antagonism of Purinergic P2X2/3 receptors may contribute to its analgesic effect .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the drug’s efficacy in treating osteoporosis has been observed to be higher in patients with higher LDL cholesterol levels . Furthermore, the drug’s action, efficacy, and stability can be influenced by factors such as patient adherence to medication schedules, the presence of other medications, and individual patient characteristics .

Safety and Hazards

Minodronic Acid-d4 is toxic and can cause moderate to severe irritation to the skin and eyes . It’s recommended to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers One relevant paper titled “A review of minodronic acid hydrate for the treatment of osteoporosis” discusses that Minodronic Acid hydrate is a bisphosphonate used to treat osteoporosis and it inhibits recombinant human FPP synthase activity with similar potency as zoledronic acid .

Biochemische Analyse

Biochemical Properties

Minodronic Acid-d4 interacts with various biomolecules, primarily enzymes involved in bone metabolism. Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase activity . This enzyme plays a crucial role in the mevalonate pathway, which is essential for the prenylation of small GTPases. The inhibition of this enzyme by this compound leads to the prevention of osteoclast-mediated bone resorption .

Cellular Effects

This compound has significant effects on various types of cells, particularly osteoclasts. It binds to hydroxyapatite crystals found in the bone matrix, inhibiting osteoclast activity . This results in a decrease in bone resorption and an increase in bone mineral density .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to hydroxyapatite crystals in the bone matrix, which are then internalized by osteoclasts as they attempt to digest bone tissue . This process inhibits the activity of osteoclasts, thereby reducing bone resorption .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to increase lumbar-spine and hip-joint bone density 1-2 years after administration . All markers of bone metabolism, including urinary collagen type 1 cross-linked N-telopeptide, urinary free deoxypyridinoline, serum bone alkaline phosphatase, and serum osteocalcin, were decreased .

Metabolic Pathways

This compound is involved in the mevalonate pathway, where it inhibits the enzyme farnesyl pyrophosphate synthase . This inhibition disrupts the prenylation of small GTPases, which are crucial for the function of osteoclasts .

Transport and Distribution

This compound is known to bind to hydroxyapatite crystals in the bone matrix This suggests that its distribution within cells and tissues is closely associated with the locations of these crystals

Subcellular Localization

The subcellular localization of this compound is primarily at the bone matrix, where it binds to hydroxyapatite crystals . This binding inhibits the activity of osteoclasts, thereby reducing bone resorption .

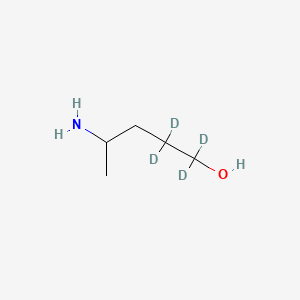

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Minodronic Acid-d4 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Deuterated formaldehyde (CD2O)", "Deuterated ethylamine (C2D5NH2)", "Deuterated phosphorous acid (H3PO3-d4)", "Deuterated sulfuric acid (H2SO4-d2)", "Deuterated hydrochloric acid (HCl-d)", "Deuterated sodium hydroxide (NaOD)" ], "Reaction": [ "Step 1: Condensation of deuterated formaldehyde and deuterated ethylamine to form N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine", "Step 2: Reduction of the above intermediate with deuterated phosphorous acid to form N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine-1-oxide", "Step 3: Treatment of the above intermediate with deuterated sulfuric acid to form N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine-1-sulfonic acid", "Step 4: Conversion of the above intermediate to N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine-1-sulfonamide by reaction with deuterated hydrochloric acid and deuterated sodium hydroxide", "Step 5: Final deuterium exchange reaction to obtain Minodronic Acid-d4" ] } | |

CAS-Nummer |

1807367-80-1 |

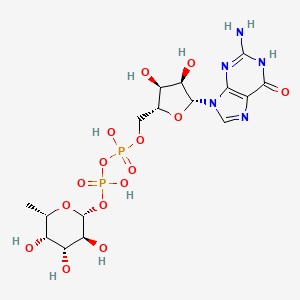

Molekularformel |

C₉H₈D₄N₂O₇P₂ |

Molekulargewicht |

326.17 |

Synonyme |

(1-Hydroxy-2-imidazo[1,2-a]pyridin-3-ylethylidene)bis-phosphonic acid-d4; _x000B_Imidazo[1,2-a]pyridine, phosphonic acid deriv.-d4; BPH 261-d4; Bonoteo-d4; ONO 5920-d4; Recalbon-d4; YH 529-d4; YM 529-d4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)